molecular formula C16H24O B14459394 1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone CAS No. 68311-19-3

1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone

Cat. No.: B14459394
CAS No.: 68311-19-3
M. Wt: 232.36 g/mol
InChI Key: OJBDIOZEYSTKHI-UHFFFAOYSA-N
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Description

1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone is a synthetic ketone fragrance compound known for its woody, slightly ambergris odor. It is commonly used as a fragrance ingredient in perfumes, laundry products, and cosmetics . This compound is also known by various commercial trade names such as Iso E Super, Iso Gamma Super, and Amberonne .

Preparation Methods

The industrial production of 1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone involves a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride to form a monocyclic intermediate. This intermediate is then cyclized in the presence of 85% phosphoric acid . The initial Diels–Alder reaction using a Lewis acid catalyst ensures the acetyl group is at position 2 of the resulting cyclohexene adduct .

Chemical Reactions Analysis

1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its woody, ambergris-like scent . The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.

Comparison with Similar Compounds

1-(2,3,5,5-Tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone is unique due to its specific structure and odor profile. Similar compounds include:

These compounds share structural similarities but differ in their specific odor profiles and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

68311-19-3

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

1-(2,3,5,5-tetramethyl-3,4,4a,6-tetrahydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C16H24O/c1-11-9-14-13(7-6-8-15(14,3)4)10-16(11,5)12(2)17/h6-7,10-11,14H,8-9H2,1-5H3

InChI Key

OJBDIOZEYSTKHI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(=CC1(C)C(=O)C)C=CCC2(C)C

Origin of Product

United States

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